1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-
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Overview
Description
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties This particular compound features a bromophenyl group attached to a hexyl chain, which is further connected to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a suitable brominated precursor, such as 4-bromobenzyl bromide.
Attachment of the Hexyl Chain: The hexyl chain can be attached via a nucleophilic substitution reaction, where the imidazole derivative reacts with a hexyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-
- 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-
- 1H-Imidazole, 1-[2-(4-methylphenyl)hexyl]-
Comparison: 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, potentially leading to distinct properties and applications.
Properties
CAS No. |
58831-18-8 |
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Molecular Formula |
C15H19BrN2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19BrN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3 |
InChI Key |
MZHGNGQGLMWHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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